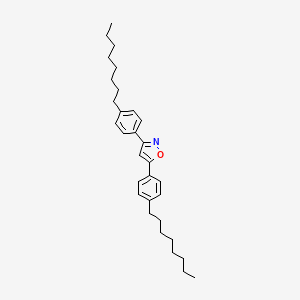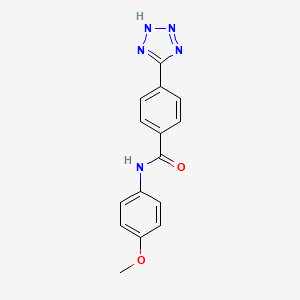
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a methoxyphenyl group and a tetrazolyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 4-chlorobenzoic acid to form N-(4-methoxyphenyl)benzamide. This intermediate is then subjected to a cyclization reaction with sodium azide and ammonium chloride to introduce the tetrazole ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism by which N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-4-(1H-tetrazol-5-yl)benzamide: Differing in the position of the tetrazole ring.
N-(4-methoxyphenyl)-4-(2H-tetrazol-4-yl)benzamide: Differing in the position of the tetrazole ring.
N-(4-methoxyphenyl)-4-(1H-tetrazol-4-yl)benzamide: Differing in the position of the tetrazole ring.
These compounds share similar structural features but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
CAS番号 |
651769-65-2 |
|---|---|
分子式 |
C15H13N5O2 |
分子量 |
295.30 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-8-6-12(7-9-13)16-15(21)11-4-2-10(3-5-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
InChIキー |
LHQHDDRYLYGCFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)


![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
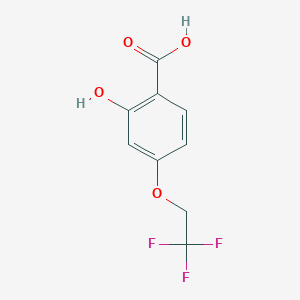
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
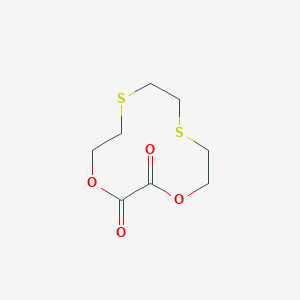
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
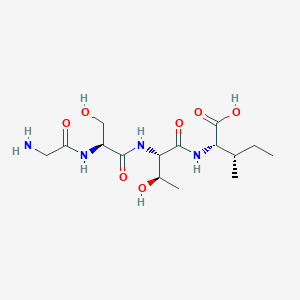

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
